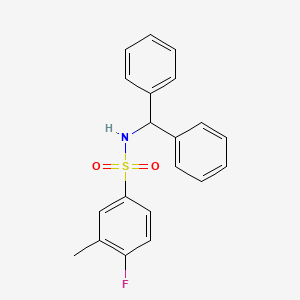

N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide

Description

BenchChem offers high-quality N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2S/c1-15-14-18(12-13-19(15)21)25(23,24)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLAUGZXNYWODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzhydryl Sulfonamide Derivatives as Calcium Channel Blockers: From Rational Design to Preclinical Validation

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of benzhydryl sulfonamide derivatives as a promising class of calcium channel blockers. It is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development. We will delve into the molecular rationale, synthesis, structure-activity relationships (SAR), and a complete preclinical evaluation workflow for this unique chemical scaffold.

Introduction: The Rationale for a Novel Scaffold

Voltage-gated calcium channels (VGCCs) are fundamental regulators of intracellular calcium concentration, influencing processes from muscle contraction and neurotransmission to gene expression. Their critical role makes them validated targets for treating a range of cardiovascular and neurological disorders. While established calcium channel blockers (CCBs) like dihydropyridines, phenylalkylamines, and benzothiazepines are mainstays in treating hypertension and angina, the search for novel scaffolds with improved selectivity, pharmacokinetics, and expanded therapeutic applications is a key objective in modern drug discovery.[1]

The benzhydryl sulfonamide scaffold emerges as a compelling area of investigation. This structure combines the bulky, lipophilic benzhydryl moiety, a feature present in several known ion channel modulators, with the versatile sulfonamide group.[2] The sulfonamide functional group is not merely a linker but a potent pharmacophore known for its ability to form key hydrogen bonds and act as a zinc-binding moiety in various enzymes, a property that could be leveraged for specific interactions within the ion channel protein.[3][4] This guide will explore the synthesis, optimization, and rigorous evaluation of these derivatives.

The Benzhydryl Sulfonamide Scaffold: A Structural Overview

The core structure consists of three key components, each offering opportunities for synthetic modification to fine-tune pharmacological activity:

-

The Benzhydryl Group: Two phenyl rings attached to a single carbon. This large, non-polar moiety is crucial for the molecule's overall lipophilicity, influencing its ability to access the binding sites within the transmembrane domains of calcium channels.

-

The Central Amine/Piperazine: Often, a piperazine ring serves as the central hub connecting the benzhydryl group to the sulfonamide tail. This unit's basicity and conformational flexibility are critical for proper orientation within the receptor pocket.

-

The Sulfonamide Moiety: An SO₂NH group linked to an aromatic or aliphatic substituent (R). This group is a key hydrogen bond donor and acceptor, and the nature of the 'R' group profoundly impacts the molecule's potency, selectivity, and physical properties.

The general hypothesis is that the benzhydryl portion acts as a membrane anchor, while the sulfonamide tail engages with specific amino acid residues within the calcium channel pore or its voltage-sensing domains, leading to allosteric inhibition of ion influx.

Synthetic Strategy: A Generalized Approach

The synthesis of benzhydryl sulfonamide derivatives is typically achieved through a straightforward and robust nucleophilic substitution reaction. The most common approach involves the coupling of a benzhydryl-containing amine with an appropriate sulfonyl chloride.[5][6]

The causality behind this experimental design is rooted in the high reactivity of the sulfonyl chloride's sulfur atom towards nucleophilic attack by the secondary amine of the piperazine ring. Triethylamine (TEA) is employed as a mild organic base to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is an ideal solvent due to its inert nature and its ability to dissolve both the polar and non-polar reactants.

Caption: Generalized synthetic workflow for benzhydryl sulfonamide derivatives.

Decoding the Structure-Activity Relationship (SAR)

Optimizing the potency and selectivity of the benzhydryl sulfonamide scaffold requires a systematic understanding of how structural modifications impact biological activity. SAR studies are crucial for guiding the design of next-generation compounds.[7][8]

| Structural Modification | Observation | Rationale / Causality |

| Substitution on Benzhydryl Rings | Electron-withdrawing groups (e.g., -F, -Cl) can sometimes increase potency. | Modifies the electronic properties and may enhance hydrophobic interactions or create specific halogen bonds within the binding pocket. |

| Central Moiety | A piperazine ring is common and often optimal. | Provides a conformationally constrained yet flexible linker, ensuring the correct spatial orientation between the benzhydryl and sulfonamide moieties. |

| Sulfonamide 'R' Group (Aromatic) | Substitution pattern on the aromatic ring is critical. Para- and meta-substituents are often preferred over ortho.[4] | Ortho-substituents can cause steric hindrance, preventing the molecule from adopting the optimal binding conformation within the narrow confines of the channel's binding site.[4] |

| Sulfonamide 'R' Group (Aliphatic) | Smaller alkyl groups may be tolerated, but larger, bulky groups often decrease activity. | The binding pocket for the sulfonamide tail may be size-limited. Aromatic 'R' groups may offer additional stabilizing π-π stacking interactions. |

Preclinical Evaluation Workflow: A Self-Validating System

A robust preclinical cascade is essential to validate the therapeutic potential of newly synthesized derivatives. This workflow is designed as a self-validating system, where each stage provides the necessary data to justify progression to the next, more complex and resource-intensive phase.

In Vitro & Ex Vivo Characterization

The initial phase focuses on confirming the mechanism of action and assessing potency in controlled biological systems.

-

Objective: To rapidly screen a library of synthesized compounds for their ability to inhibit calcium influx in a cellular context.

-

Methodology: A Fluorometric Imaging Plate Reader (FLIPR) assay using cell lines (e.g., HEK293) stably expressing a specific voltage-gated calcium channel subtype (e.g., CaV2.2) and a genetic calcium sensor like GCaMP6s.[9][10]

-

Step-by-Step Protocol:

-

Cell Plating: Plate the engineered HEK293 cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

-

Compound Addition: Add varying concentrations of the benzhydryl sulfonamide derivatives to the wells. Include a vehicle control (DMSO) and a known channel blocker (e.g., Nifedipine for L-type, TTA-A2 for T-type) as a positive control.[9]

-

Incubation: Incubate the plate for a predetermined time to allow for compound binding.

-

Depolarization & Reading: Place the plate in the FLIPR instrument. Inject a depolarizing stimulus (e.g., a high concentration of KCl) to open the voltage-gated calcium channels. The instrument simultaneously records the fluorescence increase as calcium enters the cell and binds to GCaMP6s.

-

Data Analysis: The inhibitory effect of the compounds is measured by the reduction in the fluorescence signal compared to the vehicle control. Calculate IC₅₀ values for each compound.

-

-

Causality: This cell-based assay provides a more physiologically relevant screening environment than purely biochemical assays and allows for the rapid determination of dose-dependent activity, which is critical for prioritizing compounds for further study.[9]

-

Objective: To evaluate the vasorelaxant properties of the compounds, a key functional outcome of L-type calcium channel blockade in the cardiovascular system.[11]

-

Methodology: An ex vivo organ bath setup using thoracic aortic rings isolated from rats.[12]

-

Step-by-Step Protocol:

-

Tissue Preparation: Euthanize a rat (e.g., Wistar or Sprague-Dawley) and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

-

Mounting: Suspend the aortic rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Connect the rings to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate under a resting tension of ~1.5-2.0 grams for at least 60 minutes.

-

Contraction: Induce a sustained contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the bath. This depolarizes the smooth muscle cells and opens L-type calcium channels.

-

Cumulative Dosing: Once the KCl-induced contraction has stabilized, add the test compounds to the bath in a cumulative manner, increasing the concentration stepwise.

-

Data Analysis: Record the relaxation of the aortic ring as a percentage of the maximal KCl-induced contraction. Calculate EC₅₀ values for each compound.

-

-

Causality: This experiment directly validates the functional consequence of calcium channel blockade in vascular tissue. Using KCl-induced contraction specifically isolates the effect on voltage-gated calcium channels, as it bypasses receptor-mediated signaling pathways.

-

Objective: To directly measure the inhibitory effect of the compounds on the ionic current flowing through specific calcium channels.[13][14]

-

Methodology: The whole-cell voltage-clamp configuration of the patch-clamp technique.[15]

-

Step-by-Step Protocol:

-

Cell Preparation: Use a cell line expressing the target calcium channel or primary cells like dorsal root ganglion (DRG) neurons or cardiomyocytes.

-

Pipette & Seal: Fabricate a glass micropipette with a resistance of 3-7 MΩ. Under a microscope, carefully guide the pipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.

-

Voltage Clamp: Use the amplifier to "clamp" the cell's membrane potential at a holding value where the channels are mostly closed (e.g., -80 mV).

-

Elicit Current: Apply a depolarizing voltage step (e.g., to 0 mV) to open the calcium channels, and record the resulting inward calcium current.

-

Compound Application: Perfuse the test compound onto the cell and repeat the depolarizing voltage step.

-

Data Analysis: Measure the reduction in the peak current amplitude in the presence of the compound compared to the control. This provides a direct measure of channel block.

-

-

Causality: This is the most definitive in vitro assay. It provides unmatched resolution, allowing for the direct observation of ion channel function and confirming that the compound's mechanism of action is indeed the blockade of calcium currents.[13] It is the "ground truth" that validates the results from higher-throughput screens.

Caption: A tiered approach for in vitro characterization of CCB candidates.

In Vivo Efficacy Assessment

After a compound has demonstrated potent and on-target activity in vitro, its efficacy must be confirmed in a living organism.

-

Objective: To determine if the lead candidate can effectively lower blood pressure in a genetically relevant animal model of human essential hypertension.[16][17]

-

Methodology: The Spontaneously Hypertensive Rat (SHR) is the most widely used model for this purpose. Blood pressure is typically measured using radiotelemetry or tail-cuff plethysmography.[18]

-

Step-by-Step Protocol:

-

Animal Acclimation: Acclimate adult male SHRs (14-16 weeks old) to the housing facility and handling procedures for at least one week. If using telemetry, animals must first undergo surgery to implant the telemetry device and be allowed to recover fully.

-

Baseline Measurement: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for several days to establish a stable baseline for each animal.

-

Randomization & Dosing: Randomize animals into treatment groups (e.g., vehicle control, positive control like amlodipine, and 2-3 dose levels of the test compound).

-

Drug Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for a specified period (e.g., 14-28 days).

-

Blood Pressure Monitoring: Measure blood pressure at multiple time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) on selected days throughout the study to assess both the peak effect and the duration of action.

-

Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the treated groups to the vehicle control.

-

-

Causality: This experiment provides the crucial proof-of-concept that the compound's in vitro activity translates into a therapeutically relevant physiological effect (in vivo blood pressure reduction). The SHR model is well-validated and its response to major classes of antihypertensive drugs is predictive of clinical efficacy.[16][17]

Future Directions and Conclusion

The benzhydryl sulfonamide scaffold represents a fertile ground for the discovery of novel calcium channel blockers. The synthetic tractability and the numerous points for chemical modification allow for extensive optimization of potency, selectivity, and pharmacokinetic properties. Future work should focus on:

-

Subtype Selectivity: Developing derivatives with high selectivity for T-type or N-type calcium channels could open therapeutic avenues in epilepsy, neuropathic pain, and other neurological conditions.[2][19]

-

Pharmacokinetic Optimization: Fine-tuning the scaffold to improve oral bioavailability, metabolic stability, and half-life will be critical for clinical translation.

-

Combination Therapy: Exploring the synergistic effects of these novel CCBs with other antihypertensive agents, such as angiotensin receptor blockers (ARBs), could offer enhanced vascular protection.[20]

References

-

Gualtieri, F., Teodori, E., & Angel, A. (1986). Synthesis and Ca-antagonist activity of some benzhydryl derivatives. PubMed. [Link]

-

Lerman, L. O., Kurtz, T. W., & Touyz, R. M. (2016). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension. [Link]

-

Habtemariam, S. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? ResearchGate. [Link]

-

Rauchensteiner, F., et al. (2006). Calcium channel blocking activity: Screening methods for plant derived compounds. PubMed. [Link]

-

Badyal, D. K., & Desai, C. (2003). ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. ResearchGate. [Link]

-

Shamash, J., et al. (1995). In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma. British Journal of Cancer. [Link]

-

Pereda, J., et al. (2019). Animal models of hypertension: A concise review. Journal of the American Society of Hypertension. [Link]

-

Yamamoto, E., et al. (2012). Calcium Channel Blockers, More than Diuretics, Enhance Vascular Protective Effects of Angiotensin Receptor Blockers in Salt-Loaded Hypertensive Rats. PLOS ONE. [Link]

-

Nguyen, T., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience. [Link]

-

Kikkawa, K., et al. (1995). Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers. Chemical & Pharmaceutical Bulletin. [Link]

-

Hallow, K. M., & Gebremichael, Y. (2021). Questioning the renoprotective role of L-type calcium channel blockers in chronic kidney disease using physiological modeling. American Journal of Physiology-Renal Physiology. [Link]

-

Glossmann, H., & Ferry, D. R. (1984). Assay for calcium channels. OSTI.GOV. [Link]

-

Creative Bioarray. (n.d.). Manual Patch-clamp Technique. Creative Bioarray. [Link]

-

Mak, D.-O. D., & Foskett, J. K. (2014). Nuclear Patch-Clamp Electrophysiology of Ca2+ Channels. Cold Spring Harbor Protocols. [Link]

-

Ayoup, M. S., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

-

Mak, D.-O. D., & Foskett, J. K. (2014). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. Cold Spring Harbor Perspectives in Biology. [Link]

-

Donoso, P., Aracena, P., & Hidalgo, C. (2002). Sulfhydryl oxidation overrides Mg(2+) inhibition of calcium-induced calcium release in skeletal muscle triads. Biophysical Journal. [Link]

-

Bispat, A. S., et al. (2024). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. RSC Medicinal Chemistry. [Link]

-

Molecular Devices. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

-

AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

-

Kumar, C. S. A., et al. (2017). Antidiabetic Studies of 1-Benzhydryl-Piperazine Sulfonamide and Carboxamide Derivatives. ResearchGate. [Link]

-

ChEMBL. (n.d.). Scaffold-based design and synthesis of potent N-type calcium channel blockers. EMBL-EBI. [Link]

-

Zajdel, P., et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. [Link]

-

Kumar, A., et al. (2012). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica. [Link]

-

Kumar, C. S. A., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Kumar, C. S. A., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Taylor & Francis Online. [Link]

-

Journal of Medicinal and Medical Chemistry. (2024). Synthesis Methods of Calcium Channel Blockers: A Review. Journal of Medicinal and Medical Chemistry. [Link]

-

Vinaya, K., et al. (2010). Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents. Ingenta Connect. [Link]

-

Bispat, A. S., et al. (2024). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. Monash University Research. [Link]

-

Vedani, A., & Meyer, E. F. Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]

-

Hess, M. L., & Manson, N. H. (1992). Beta-blockers, calcium channel blockers and the sulfhydryl-ACE inhibitors demonstrate protection against free-radical-mediated injury of cardiovascular cells and membranes. Revista Portuguesa de Cardiologia. [Link]

-

da Silva, A. F., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances. [Link]

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Pipe...: Ingenta Connect [ingentaconnect.com]

- 7. Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.monash.edu [research.monash.edu]

- 11. researchgate.net [researchgate.net]

- 12. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 14. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 16. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

- 19. Document: Scaffold-based design and synthesis of potent N-type calcium channel blockers. (CHEMBL1154342) - ChEMBL [ebi.ac.uk]

- 20. Calcium Channel Blockers, More than Diuretics, Enhance Vascular Protective Effects of Angiotensin Receptor Blockers in Salt-Loaded Hypertensive Rats | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Synthesis and Characterization of N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of the novel compound, N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide. As no pre-existing data for this specific molecule is readily available, this document outlines a robust scientific approach for its creation and validation, drawing upon established principles of organic chemistry and proven methodologies for the synthesis of its constituent precursors and related sulfonamide structures. This guide is intended for researchers and professionals in drug development and chemical synthesis.

Introduction and Rationale

N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide incorporates two key pharmacophores: the benzhydryl moiety and a substituted benzenesulfonamide. The benzhydryl group is a common feature in a variety of physiologically active compounds, while the sulfonamide functional group is a cornerstone in medicinal chemistry, found in numerous antibacterial agents and diuretics.[1] The specific substitution pattern on the benzenesulfonamide ring, a fluoro group at the 4-position and a methyl group at the 3-position, is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.

This guide will detail a logical, step-by-step synthetic strategy, provide predicted physicochemical properties, and outline a comprehensive characterization plan for this new chemical entity.

Predicted Physicochemical Properties

Due to the novelty of N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide, its exact physicochemical properties have not been experimentally determined. However, based on the known properties of its precursors and related structures, we can predict the following characteristics:

| Property | Predicted Value | Rationale |

| CAS Number | Not Assigned | This is a novel compound. |

| Molecular Formula | C20H18FNO2S | Derived from the structures of the precursors. |

| Molecular Weight | 367.43 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Based on the typical appearance of similar sulfonamides. |

| Melting Point | 120-150 °C | An estimated range based on the melting points of related benzhydryl and sulfonamide compounds. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, Acetone), Insoluble in water. | The large non-polar benzhydryl and substituted phenyl groups suggest poor water solubility. |

| pKa | ~9-10 | The sulfonamide proton is weakly acidic. |

Synthetic Strategy

The most direct and logical approach to the synthesis of N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide is the nucleophilic substitution reaction between benzhydrylamine and 4-fluoro-3-methylbenzenesulfonyl chloride. This is a well-established method for the formation of sulfonamides.[1][2] The overall synthetic workflow is depicted below.

Sources

Metabolic Stability of Fluorinated Sulfonamide Scaffolds: A Medicinal Chemistry Technical Guide

Topic: Metabolic Stability of Fluorinated Sulfonamide Scaffolds Content Type: In-depth Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The sulfonamide pharmacophore (

This guide provides a technical analysis of how fluorine incorporation enhances the metabolic stability of sulfonamide scaffolds, supported by mechanistic rationale, specific case studies, and validated experimental protocols.

Mechanistic Rationale: The Fluorine Effect[1][2][3][4]

The introduction of fluorine into a sulfonamide scaffold operates through three distinct physicochemical levers that directly influence metabolic fate.

Blocking Metabolic "Soft Spots" (Oxidative Resistance)

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (

-

Mechanism: Cytochrome P450 (CYP) enzymes typically initiate metabolism via hydrogen atom abstraction (HAT) or single electron transfer (SET). Replacing a labile C-H bond (e.g., para-position of an aryl sulfonamide) with C-F raises the activation energy for this abstraction, effectively "blocking" the site.

-

Impact: This prevents the formation of phenol metabolites, which are often precursors to Phase II conjugation and rapid excretion.

Modulation of Sulfonamide Acidity (pKa)

The sulfonamide N-H is weakly acidic (pKa

-

Aryl Fluorination: Placing fluorine ortho to the sulfonyl group pulls electron density away from the sulfur, stabilizing the nitrogen anion and lowering the pKa.

-

Fluoroalkyl "Capping": Using a

or -

Metabolic Consequence: Lowering the pKa closer to physiological pH (7.4) increases the fraction of the molecule that is ionized. While this can limit passive permeability, it often reduces the affinity for hydrophobic CYP active sites and can alter the regioselectivity of Phase II enzymes (UGTs).

Lipophilicity and Protein Binding

Fluorine is hydrophobic but small (Van der Waals radius 1.47 Å vs 1.20 Å for H).[2]

-

LogD Shift: While adding fluorine generally increases lipophilicity (LogP), the simultaneous reduction in pKa often lowers the distribution coefficient (LogD7.4) by increasing ionization. This unique "orthogonal" movement allows chemists to optimize metabolic stability without blowing out lipophilicity-driven toxicity.

Metabolic Pathways & Liabilities[5][6]

The following diagram illustrates the primary metabolic fates of a generic aryl sulfonamide and how fluorination intercepts these pathways.

Figure 1: Primary metabolic pathways for sulfonamides. Fluorination primarily intercepts CYP-mediated oxidation, forcing the system toward slower clearance routes.

Case Study: Optimization of Trypanosoma NMT Inhibitors

A definitive example of fluorinated sulfonamide optimization is found in the development of N-myristoyltransferase (NMT) inhibitors for Human African Trypanosomiasis (HAT).

The Challenge: The lead compound, a pyrazole sulfonamide (DDD85646), showed potent inhibition but suffered from poor CNS penetration and rapid metabolic clearance. The sulfonamide N-H was identified as a metabolic liability and a limiter of permeability due to high polarity.

The Solution (Fluorine Scan): Researchers explored "capping" the sulfonamide with fluoroalkyl groups to modulate pKa and block metabolism.

| Compound | Sulfonamide Substituent (R) | pKa | LogD (7.4) | Metabolic Stability ( | Result |

| DDD85646 | 10.2 | 1.8 | High Clearance | Poor CNS exposure | |

| Analog A | >11 | 2.1 | Moderate | Improved, but rapid N-dealkylation | |

| DDD100097 | 8.4 | 2.6 | Low Clearance | Lead Candidate |

Analysis: The introduction of the difluoroethyl group (DDD100097) achieved two goals:

-

Metabolic Shielding: The terminal

group is resistant to oxidative dealkylation compared to a simple methyl or ethyl group. -

pKa Modulation: The electron-withdrawing fluorine atoms lowered the pKa of the amine (in the linker) and the sulfonamide environment, optimizing the LogD for Blood-Brain Barrier (BBB) penetration.

Reference: This series was developed by the Drug Discovery Unit at the University of Dundee.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of fluorinated analogs, a rigorous microsomal stability assay is required. This protocol includes specific steps for handling fluorinated compounds.

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).

-

Test Compounds: Fluorinated sulfonamide analogs (10 mM DMSO stocks).

Workflow Diagram

Figure 2: Standardized workflow for microsomal metabolic stability assessment.

Critical Protocol Nuances for Fluorinated Compounds

-

Metabolite Identification via 19F-NMR: Unlike standard LC-MS, which requires ionization optimization, 19F-NMR can detect all fluorinated metabolites in the supernatant without bias.

-

Technique: Use a cryoprobe-equipped NMR. The appearance of a new fluoride signal (shift from parent) indicates defluorination or significant electronic change (e.g., oxidation of the ring).

-

Defluorination Check: The release of free fluoride ion (

) is a toxicity red flag. Monitor for a singlet at -119 ppm (free fluoride) in the NMR spectrum.

-

-

Control Compounds:

-

Low Stability: Verapamil or Testosterone.

-

High Stability: Warfarin.

-

Sulfonamide Specific: Tolbutamide (CYP2C9 substrate). Use this to verify that the system is active for sulfonamide-relevant enzymes.

-

Comparative Data Synthesis

The table below synthesizes typical intrinsic clearance (

| Structural Modification | Mechanism of Action | Relative | |

| Unsubstituted Phenyl | Vulnerable to para-hydroxylation | 100% (Baseline) | < 15 |

| 4-Fluoro Phenyl | Blocks para-hydroxylation (C-F bond) | 20-30% | > 60 |

| 2,4-Difluoro Phenyl | Blocks ortho/para sites; lowers pKa | 10-15% | > 120 |

| 4-Methyl Phenyl | Introduces benzylic oxidation liability | 150% (Unstable) | < 10 |

| 4-Trifluoromethyl | Blocks metabolism; increases LogP | < 5% (Very Stable) | > 240 |

Interpretation:

-

Monofluorination (4-F): Often provides the best balance. It blocks the primary metabolic site without excessively increasing lipophilicity (LogP increase is modest, ~0.1-0.2 units).

-

Trifluoromethyl (4-CF3): Provides superior stability but carries a higher risk of lipophilicity-driven non-specific binding and toxicity.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Gonçalves, V., et al. (2014). Discovery of DDD100097, an Oral Inhibitor of Trypanosoma brucei N-Myristoyltransferase with Efficacy in a Mouse Model of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Methodological & Application

Protocol for nucleophilic substitution of benzhydryl amines with sulfonyl chlorides

Topic: Protocol for Nucleophilic Substitution of Benzhydryl Amines with Sulfonyl Chlorides Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract & Strategic Context

The formation of sulfonamides from benzhydryl amines (diphenylmethanamines) is a cornerstone transformation in medicinal chemistry, yielding pharmacophores common in antihistamines, diuretics, and antimicrobial agents. While the reaction between a primary amine and a sulfonyl chloride is textbook chemistry, the specific steric environment of the benzhydryl group (

This guide provides a validated, self-consistent protocol for this transformation, emphasizing anhydrous techniques to maximize yield and purity.

Mechanistic Principles

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] Unlike acyl chlorides, which proceed through a clear tetrahedral intermediate, sulfonyl chlorides react via a concerted

Key Mechanistic Factors:

-

Nucleophilic Attack: The lone pair of the benzhydryl amine nitrogen attacks the electrophilic sulfur.

-

Steric Drag: The two phenyl rings on the

-carbon of the amine create a "steric wall," potentially slowing the approach to the sulfur center compared to benzyl or alkyl amines. -

Base Function: The base (Triethylamine or DIPEA) serves purely as an HCl scavenger (thermodynamic sink) and does not activate the amine catalytically (unlike DMAP).

Visualization: Reaction Pathway

Figure 1: Mechanistic pathway for the N-sulfonylation of sterically hindered amines.

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 equiv Amine : 1.1–1.2 equiv Sulfonyl Chloride | Slight excess of electrophile compensates for inevitable hydrolysis due to trace moisture. |

| Base | Triethylamine (TEA) or DIPEA (1.5–2.0 equiv) | Soluble organic bases are preferred over inorganic bases (e.g., |

| Solvent | Anhydrous Dichloromethane (DCM) | Excellent solubility for benzhydryl species; non-nucleophilic; easily removed. |

| Concentration | 0.1 M – 0.2 M (w.r.t Amine) | Dilution helps control exothermicity but must not be too dilute to slow bimolecular kinetics. |

| Temperature | Start cold to suppress rapid hydrolysis and exotherms; warm to drive reaction to completion against steric bulk. |

Standard Protocol: Anhydrous Conditions (The "Gold Standard")

This protocol is designed for high-value intermediates where yield and ease of purification are paramount.

Materials

-

Substrate: Benzhydryl amine derivative (1.0 mmol)

-

Reagent: Aryl/Alkyl sulfonyl chloride (1.1 mmol)

-

Base: Triethylamine (TEA) (1.5 mmol)[2]

-

Solvent: Anhydrous DCM (10 mL)

-

Quench: 1M HCl, Sat.

, Brine

Step-by-Step Methodology

-

Preparation: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.[3]

-

Solubilization: Add Benzhydryl amine (1.0 equiv) and anhydrous DCM. Stir until fully dissolved.

-

Base Addition: Add Triethylamine (1.5 equiv) via syringe. The solution remains clear.

-

Cooling: Submerge the flask in an ice-water bath (

) for 10 minutes. -

Reagent Addition:

-

Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM (

). -

Crucial Step: Add the sulfonyl chloride solution dropwise over 5–10 minutes. Rapid addition can cause local heating and side reactions.

-

-

Reaction:

-

Stir at

for 30 minutes. -

Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Stir at RT for 2–4 hours.

-

Monitoring: Check TLC (typ. 30% EtOAc/Hexanes). The starting amine spot (ninhydrin active) should disappear.

-

-

Workup (The "Self-Cleaning" Phase Separation):

-

Dilute reaction mixture with 20 mL DCM.

-

Acid Wash: Wash with 1M HCl (

). Purpose: Removes unreacted amine and excess TEA. -

Base Wash: Wash with Saturated

( -

Dry & Concentrate: Wash organic layer with Brine, dry over

, filter, and concentrate in vacuo.

-

Visualization: Workup Logic

Figure 2: Purification logic for removing excess reagents via liquid-liquid extraction.

Troubleshooting & Optimization

Scenario A: Low Conversion (Starting Material Remains)

-

Cause: Steric bulk of benzhydryl group preventing attack; or sulfonyl chloride hydrolyzed before reacting.

-

Solution:

-

Add a catalytic amount of DMAP (Dimethylaminopyridine, 0.1 equiv). This forms a highly reactive N-acylpyridinium-like intermediate.

-

Increase temperature to reflux (

for DCM) after the initial cold addition.

-

Scenario B: Bis-Sulfonylation

-

Cause: Primary amine reacts twice (forming

).[2] -

Observation: Unlikely with benzhydryl amines due to extreme steric crowding, but possible with smaller sulfonyl chlorides (e.g., mesyl chloride).

-

Solution: Strictly control stoichiometry (1.0 : 1.0) and ensure low temperature during addition.

Scenario C: "Oily" Impurities

-

Cause: Unreacted sulfonyl chloride.[4]

-

Solution: Add a "quench amine" (e.g., N,N-dimethylethylenediamine) 15 minutes before workup. This converts excess sulfonyl chloride into a highly polar, acid-soluble sulfonamide that is easily removed during the HCl wash.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from

-

Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. Retrieved from

-

RSC Advances. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines.[5] Retrieved from

-

Master Organic Chemistry. Sulfonyl blocking groups in aromatic synthesis. Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann and anhydrous amine protocols).

Sources

Preparation of N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide for biological assays

Application Note & Protocol

Topic: Preparation of N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide for Biological Assays

Principle and Scope

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1] Its ability to act as a stable, non-hydrolyzable mimic of an amide, coupled with its distinct electronic and hydrogen-bonding properties, makes it a "privileged structure" in drug design.[2][3] The benzhydryl moiety is also of significant interest, appearing in numerous physiologically active compounds and serving as a bulky, lipophilic scaffold that can enhance binding to biological targets.[4][5]

This document provides a comprehensive guide for the synthesis, purification, characterization, and preparation of N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide for subsequent biological evaluation. The core of the synthesis is the well-established reaction between a sulfonyl chloride and a primary amine.[6][7] We will detail a robust protocol for the coupling of 4-fluoro-3-methylbenzenesulfonyl chloride with benzhydrylamine, followed by rigorous purification and characterization to ensure the high purity required for reliable biological data.

The subsequent sections outline standardized protocols for preparing the compound for biological screening and provide methodologies for representative assays, including an in vitro cytotoxicity assay (MTT) and an antimicrobial susceptibility test. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, providing both the practical steps and the scientific rationale behind them.

Synthesis of N-benzhydryl-4-fluoro-3-methylbenzenesulfonamide

The synthesis is achieved through a nucleophilic substitution reaction where the nitrogen of benzhydrylamine attacks the electrophilic sulfur atom of 4-fluoro-3-methylbenzenesulfonyl chloride, displacing the chloride. A tertiary amine base is used to neutralize the hydrochloric acid generated during the reaction.[6]

Sources

- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Strategies for Removing Unreacted Sulfonyl Chloride Impurities

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective removal of unreacted sulfonyl chloride impurities from reaction mixtures. Unreacted sulfonyl chlorides can interfere with subsequent reactions, complicate product purification, and pose safety risks.[1] This resource offers practical, field-proven insights and detailed protocols to ensure the purity and integrity of your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your target compound.

Issue 1: My product is co-eluting with the unreacted sulfonyl chloride during column chromatography.

Possible Cause: The polarity of your product is very similar to that of the sulfonyl chloride, making separation by silica gel chromatography challenging.[1]

Solution: Quench Before Chromatography

Before attempting chromatographic purification, it is highly recommended to convert the unreacted sulfonyl chloride into a more polar derivative that will have a significantly different retention factor (Rf).

Protocol 1: Amine Quench

This protocol converts the sulfonyl chloride into a more polar sulfonamide.[1]

-

Cool the Reaction: After confirming the primary reaction is complete via TLC or LC-MS, cool the reaction mixture to 0-10 °C in an ice bath.[1]

-

Add Amine: Slowly add a simple primary or secondary amine (e.g., piperidine, morpholine) or an aqueous solution of ammonia to the reaction mixture.[2]

-

Stir: Continue to stir the mixture vigorously for 15-30 minutes at room temperature.[1]

-

Monitor: Check for the complete disappearance of the sulfonyl chloride spot by TLC.[1]

-

Workup: Proceed with a standard aqueous workup to remove the newly formed sulfonamide and other impurities.

Protocol 2: Basic Hydrolysis

This protocol converts the sulfonyl chloride into a highly water-soluble sulfonic acid salt.[1]

-

Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath to manage any potential exotherm.[3]

-

Quench with Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with vigorous stirring.[1][3]

-

Stir: Maintain vigorous stirring for 30-60 minutes to ensure complete hydrolysis.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.[1] The sodium salt of the sulfonic acid will be in the aqueous layer.[1]

-

Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Issue 2: I've performed a basic wash, but I'm still detecting sulfonyl chloride in my product.

Possible Cause: The hydrolysis of the sulfonyl chloride may be incomplete due to steric hindrance, low reactivity, or insufficient contact time with the aqueous base.[3]

Troubleshooting Steps:

-

Increase Contact Time: Prolong the stirring time with the basic aqueous solution to promote more complete hydrolysis.[3]

-

Pre-quench with a Nucleophile: Before the basic wash, add a small amount of a nucleophile like methanol or aqueous ammonia. This will convert the sulfonyl chloride to a sulfonate ester or sulfonamide, which may be more readily removed by subsequent extraction.[3]

-

Consider a Scavenger Resin: For particularly stubborn cases, a scavenger resin can be a highly effective solution.[3]

Issue 3: My product is sensitive to aqueous or basic conditions.

Possible Cause: Your product may contain functional groups that are labile to hydrolysis or degradation under basic conditions (e.g., esters, certain protecting groups).[1]

Solution: Non-Aqueous Workup with Scavenger Resins

Scavenger resins are solid-supported reagents that react with and bind to excess electrophiles like sulfonyl chlorides. The resulting resin-bound byproduct is then easily removed by filtration, avoiding an aqueous workup altogether.[3][4]

Protocol 3: Amine Scavenger Resin

This protocol is ideal for high-throughput applications or when dealing with water-sensitive compounds.[3]

-

Select Resin: Choose an appropriate amine-based scavenger resin, such as aminomethyl polystyrene or Si-Amine. Use approximately 2-3 equivalents relative to the excess sulfonyl chloride.[1][3]

-

Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.[3]

-

Stir: Stir the suspension at room temperature. The reaction time can range from a few hours to overnight.[1]

-

Monitor: Monitor the disappearance of the sulfonyl chloride by TLC.[1]

-

Isolate Product: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin. Wash the resin with a suitable organic solvent to recover any adsorbed product.[2]

-

Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.[2]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted sulfonyl chloride?

Unreacted sulfonyl chloride can interfere with subsequent reaction steps and complicate product purification.[1] Due to its reactivity, it can also react with nucleophilic solvents (e.g., methanol) or other components in the purification process, leading to the formation of new impurities.[2] Furthermore, sulfonyl chlorides are often hazardous, making their removal crucial for the safety and purity of the final product.[1]

Q2: What are the most common methods for removing excess sulfonyl chloride?

The most common strategies involve quenching the unreacted sulfonyl chloride to transform it into a more easily separable derivative, followed by an appropriate workup and purification.[1] Key methods include:

-

Aqueous Hydrolysis: Reaction with water, often facilitated by a base, to form a water-soluble sulfonic acid.[1]

-

Quenching with Amines: Reaction with an amine to form a more polar sulfonamide.[1]

-

Scavenging Resins: Use of polymer-bound amines to selectively react with and remove the sulfonyl chloride.[1]

-

Chromatographic Separation: Direct purification using column chromatography, though this is often more effective after a preliminary quench.[1]

Q3: How do I choose the best removal method for my specific reaction?

The choice of method depends on several factors, including the stability of your desired product, the scale of the reaction, and the available purification techniques.[3]

| Method | Advantages | Disadvantages | Best For |

| Aqueous Quench/Extraction | Inexpensive, suitable for large scale.[3] | Can be slow for stable sulfonyl chlorides; not suitable for water-sensitive products.[3] | Robust, water-insensitive products on a moderate to large scale. |

| Nucleophilic Quench | Fast and effective conversion of sulfonyl chloride.[3] | Introduces a new impurity (sulfonamide/ester) that must be removed.[3] | When rapid and complete removal of the sulfonyl chloride is necessary. |

| Scavenger Resins | High selectivity, simplifies purification, suitable for automated synthesis.[3] | Higher cost, may require longer reaction times. | Water-sensitive products, high-throughput synthesis, or when other methods fail. |

| Chromatography | Can directly separate product from impurity. | May not be effective if polarities are too similar; sulfonyl chloride can streak or decompose on silica.[4] | Products with significantly different polarity from the sulfonyl chloride. |

| Recrystallization | Can provide very pure product. | Product must be a solid; may not be effective if the impurity co-crystallizes. | Solid products where a suitable recrystallization solvent can be found. |

Q4: What are the signs of sulfonyl chloride decomposition, and how can I prevent it?

Decomposition of sulfonyl chlorides can be indicated by a color change (often to brown or black), the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl), and the appearance of unexpected impurities in analytical data.[5] To prevent decomposition, it is recommended to run reactions at lower temperatures (often below 30°C) and to use fresh or purified sulfonyl chloride.[5]

Visual Guides

Decision Tree for Sulfonyl Chloride Removal

Caption: Decision tree for selecting a purification strategy.

Workflow for Removal via Scavenger Resin

Caption: General workflow for purification using a scavenger resin.

References

-

Supra Sciences. (n.d.). Sulfonyl Chloride Resin. Retrieved from [Link]

-

Kovaleva, O., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

-

Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

-

Kovaleva, O., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

-

Supra Sciences. (n.d.). Sulfonyl Chloride (SO2Cl). Retrieved from [Link]

-

ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]

-

ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

-

Zauxi. (n.d.). Sulfonyl Chloride Production Line. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved from [Link]

-

OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

-

PMC. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Retrieved from [Link]

- Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.

-

ResearchGate. (2014). How to purify a sulfonated porphyrins or the other organic compounds?. Retrieved from [Link]

-

Academia.edu. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link]

-

ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?. Retrieved from [Link]

- Google Patents. (n.d.). Purification of sulfonic acids.

-

Organic Syntheses. (n.d.). The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved from [Link]

-

Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

-

ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

- Google Patents. (n.d.). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

-

N.p. (n.d.). Recrystallization1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]

-

Wiley Online Library. (2008). Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. Retrieved from [Link]

-

YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

-

PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

-

United States Department of Agriculture. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

-

ACS Publications. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Resolution of Fluorinated Sulfonamide Isomers

Status: Operational Ticket ID: T-FSI-2024-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Method Development for Fluorinated Sulfonamide Isomers

Executive Summary & Core Challenge

The "Fluorine Effect" in Chromatography: Separating fluorinated sulfonamide isomers presents a unique challenge. While fluorine is small (van der Waals radius ~1.47 Å, similar to hydrogen), its extreme electronegativity alters the electron distribution of the sulfonamide ring, creating significant dipole moments without drastically changing the molecular volume.

Standard C18 (alkyl) phases often fail here because they rely primarily on hydrophobicity. Isomers (e.g., ortho- vs. para- fluorobenzenesulfonamides) often possess nearly identical logP values, resulting in co-elution. To resolve them, you must exploit shape selectivity and electrostatic interactions (

Method Selection & Stationary Phase Logic

Q: My C18 column shows one broad peak for my isomer mixture. Why?

A: C18 phases lack the "molecular recognition" capabilities required for fluorinated isomers.

-

The Mechanism: C18 interacts via dispersive forces (hydrophobicity). Since your isomers likely have the same number of carbons and fluorines, their hydrophobic footprint is identical.

-

The Solution: Switch to a Pentafluorophenyl (PFP or F5) stationary phase.

-

Why PFP Works: PFP phases possess a fluorinated ring that engages in specific "fluorine-fluorine" interactions, charge-transfer complexes, and

stacking.[1] The electron-deficient PFP ring strongly interacts with the electron-rich sulfonamide nitrogen and the dipoles created by the fluorine substituents on your analyte.

Q: When should I switch from HPLC to SFC (Supercritical Fluid Chromatography)?

A: Consider SFC if PFP-HPLC fails to resolve positional isomers (regioisomers).

-

SFC Advantage: Supercritical CO₂ has high diffusivity and low viscosity, allowing for higher efficiency.[2] More importantly, SFC stationary phases (like 2-ethylpyridine or bare silica) combined with CO₂/Methanol mobile phases offer orthogonal selectivity based on 3D shape recognition, which is often superior for separating ortho, meta, and para isomers that differ only in geometry.

Visualization: Method Development Decision Tree

Figure 1: Decision matrix for selecting between RP-HPLC and SFC workflows based on analyte solubility and initial resolution success.

Mobile Phase & pH Troubleshooting

Q: I see severe peak tailing. Is it the column or the mobile phase?

A: It is likely a pH mismatch relative to the analyte's pKa.

-

The Science: Sulfonamides are weak acids (

). The-

Typical Sulfonamide pKa: ~10.0

-

Fluorinated Sulfonamide pKa: Fluorine is electron-withdrawing. It pulls electron density away from the sulfonamide group, stabilizing the negative charge of the conjugate base. This lowers the pKa significantly (often to 6.0–8.0 range).

-

-

The Fix: You must suppress ionization to reduce secondary interactions with residual silanols.

-

Action: Ensure mobile phase pH is at least 2 units below the pKa. Use 0.1% Formic Acid or 20mM Ammonium Formate (pH 3.0) .

-

Avoid: Neutral pH buffers (pH 7), which may partially ionize the sulfonamide, causing peak splitting or tailing due to mixed-mode retention.

-

Q: Baseline noise is high in LC-MS.

A: Fluorinated compounds can cause ion suppression, and PFP columns sometimes "bleed" if not equilibrated.

-

Action: Use LC-MS grade solvents. If using PFP, ensure a long equilibration (at least 20 column volumes) to wash off any synthesis residuals. Avoid ion-pairing reagents (like TFA) if MS sensitivity is critical; stick to Formic Acid.

Quantitative Data: Stationary Phase Comparison

The following table summarizes expected performance for a mixture of ortho-, meta-, and para- fluorobenzenesulfonamides.

| Parameter | C18 (Alkyl) | PFP (Pentafluorophenyl) | SFC (2-Ethylpyridine) |

| Primary Mechanism | Hydrophobicity | H-bonding, Dipole, Shape | |

| Isomer Selectivity ( | Low (1.0 - 1.1) | High (1.2 - 1.8) | Very High (> 2.0) |

| Retention Order | Random / Co-elution | Often ortho < meta < para | Tunable via modifier |

| Typical Mobile Phase | Water / ACN | Water / Methanol (buffer essential) | CO₂ / Methanol |

| Suitability | Simple mixtures | Complex Isomer Resolution | Chiral / Regioisomers |

Experimental Protocol: The "PFP Screening" Workflow

Objective: Achieve baseline resolution (

Materials:

-

Column: Core-shell PFP column (e.g., Kinetex F5 or similar), 2.6 µm, 100 x 2.1 mm.

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

-

Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). Note: MeOH often provides better selectivity on PFP phases due to protic interactions.

Step-by-Step Procedure:

-

System Suitability (SST) Setup:

-

Prepare a standard mix of isomers at 10 µg/mL.

-

Set flow rate to 0.4 mL/min (for 2.1mm ID).

-

Temperature: 35°C (Temperature control is critical for PFP selectivity).

-

-

Gradient Screening:

-

Run a generic gradient: 5% B to 95% B over 10 minutes.

-

Checkpoint: If peaks co-elute in the middle, switch organic modifier. If using ACN, switch to MeOH. The

interaction is often stronger in MeOH.

-

-

Isocratic Optimization:

-

Identify the %B where elution occurs (e.g., 40%).

-

Run isocratic at 5% below that point (e.g., 35% B) to maximize interaction time with the fluorinated ring.

-

-

Validation:

-

Calculate Resolution (

) between closest pairs. -

Acceptance Criteria:

, Tailing Factor (

-

Visualization: Molecular Interaction Mechanism

Figure 2: Mechanistic view of the interaction between the electron-deficient PFP stationary phase and the fluorinated analyte, highlighting why this phase succeeds where C18 fails.

References

-

Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109.

-

West, C., et al. (2010). "Graphitic carbon and fluorinated stationary phases for the separation of fluorinated compounds." Journal of Chromatography A, 1217(32), 5208-5214.

-

Phenomenex Technical Notes. "Kinetex F5 – Pentafluorophenyl Core-Shell Phase Mechanism."

-

Supelco/Sigma-Aldrich. "Separation of Sulfonamides on Discovery HS F5." Application Note.

Sources

Validation & Comparative

A Researcher's Guide to Validating Calcium Channel Blocking Activity Using Patch-Clamp Assays

For researchers, scientists, and drug development professionals, the accurate validation of calcium channel blocking activity is paramount. The patch-clamp assay stands as the gold standard for elucidating the intricate interactions between a compound and a specific ion channel.[1][2][3] This guide provides an in-depth comparison of patch-clamp methodologies, offering field-proven insights and detailed protocols to ensure the scientific integrity of your findings.

The Central Role of Calcium Channels and the Need for Precise Validation

Voltage-gated calcium channels (CaV) are crucial for a multitude of physiological processes, including muscle contraction, neurosecretion, and cardiac action potential generation.[4][5] Their dysfunction is implicated in a range of diseases, making them significant therapeutic targets.[5][6] Calcium channel blockers are a class of drugs used to treat conditions such as hypertension, angina, and arrhythmias.[4][7][8] These drugs work by preventing or reducing the opening of calcium channels, thereby mitigating their downstream effects.[4][9]

Given the critical role of these channels, the precise and reliable validation of potential blocking compounds is essential. Patch-clamp electrophysiology offers unparalleled insight into ion channel function, allowing for the direct measurement of ion channel activity and the characterization of drug-channel interactions at different conformational states.[1][2][10]

Comparing Patch-Clamp Methodologies: Manual vs. Automated

The choice between manual and automated patch-clamp techniques is a critical decision in the experimental workflow, each offering distinct advantages and limitations.

| Feature | Manual Patch-Clamp | Automated Patch-Clamp |

| Throughput | Low (~20-30 data points per day)[11] | High (~100-1000s of data points per day)[11] |

| Labor & Skill | High, requires extensive training[1][11] | Low, reduced technical requirement[11] |

| Data Quality | Considered the "gold standard," high-quality seals[10][11] | High-quality data achievable, with some systems rivaling manual seals[11][12] |

| Cell Type Flexibility | High; suitable for primary cells, iPSCs, tissue slices[1][2][10] | Limited; primarily for robust, overexpressing cell lines in suspension[1][10] |

| Cost | High personnel cost[1][2] | Higher initial instrument cost, lower cost per data point[11] |

| Best Application | Detailed mechanistic studies, complex cell types[1][2] | High-throughput screening, safety pharmacology[1][6][12] |

While automated systems excel in screening large compound libraries, manual patch-clamp remains indispensable for in-depth mechanistic studies and for working with more physiologically relevant but challenging cell types.[1][2][10]

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the key stages in a typical patch-clamp experiment for validating calcium channel blockers.

Patch-clamp experimental workflow.

Detailed Experimental Protocols

-

Cell Culture: Use a stable cell line overexpressing the target calcium channel subtype (e.g., Cav1.2 in CHO or HEK293 cells).[5][13]

-

Cell Dissociation: Gently dissociate cells to obtain a single-cell suspension. Ensure cell viability is high.

-

External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with CsOH. Filter with a 0.22 µm filter.[14]

-

Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH. Filter with a 0.22 µm filter.[14]

-

Pulling: Pull borosilicate glass capillaries using a two-stage puller to achieve a resistance of 6–8 MΩ.[14]

-

Fire-Polishing: Briefly fire-polish the pipette tip to smooth the opening, which aids in seal formation.[14]

-

Coating (Optional): Coat the pipette with a hydrophobic compound like Sylgard to reduce pipette capacitance and noise.[14]

-

Seal Formation: Approach a single cell with a pipette filled with internal solution and apply slight positive pressure.[14] Upon contact, release the pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.[15]

-

Voltage-Clamp Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a closed, resting state.[16]

-

Apply a depolarizing step (e.g., to 0 mV) to activate the calcium channels and elicit an inward current.[16][17]

-

A "step-step-ramp" protocol can also be employed to assess both step and ramp currents.[17]

-

To investigate state-dependence, a pre-pulse to a more depolarized potential (e.g., -40 mV) can be used to enrich the population of inactivated channels before the test pulse.[18]

-

-

Compound Application: Apply the test compound at various concentrations via a perfusion system, allowing the current to reach a steady-state at each concentration.[13]

-

Positive Control: Use a known calcium channel blocker, such as verapamil for Cav1.2, as a positive control to validate the assay.[16]

Data Analysis and Interpretation

The primary goal of data analysis is to determine the potency of the test compound, typically expressed as the half-maximal inhibitory concentration (IC50).

Data analysis workflow for IC50 determination.

-

Current Measurement: Measure the peak amplitude of the inward calcium current for each concentration of the test compound.

-

Percent Inhibition: Calculate the percentage of current inhibition at each concentration relative to the control (vehicle) current.

-

Dose-Response Curve: Plot the percent inhibition as a function of the compound concentration.

-

IC50 Calculation: Fit the dose-response data to the Hill equation to determine the IC50 value.[19]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Failure to form a gigaohm seal | Dirty pipette or cell membrane; improper pipette shape | Ensure all solutions are filtered[14][20]; optimize pipette pulling and fire-polishing[14]; ensure healthy cells. |

| Unstable recording (increasing leak current) | Poor seal quality; mechanical drift of the pipette; cell "creeping" up the pipette | Improve seal quality; ensure micromanipulator is stable[21]; use a smaller pipette tip or less suction during break-in.[21] |

| Current "rundown" (decrease in current over time) | Washout of essential intracellular components; calcium-dependent inactivation | Use the perforated patch technique to preserve intracellular milieu[22]; include ATP in the internal solution[22]; optimize the interval between voltage steps.[22] |

| No or small calcium current | Poor cell health; low channel expression; incorrect voltage protocol | Use healthy, low-passage cells; confirm channel expression; verify the voltage protocol is appropriate for the target channel. |

Conclusion

Validating the activity of calcium channel blockers requires a meticulous and well-controlled experimental approach. While automated patch-clamp systems offer high-throughput capabilities ideal for initial screening, manual patch-clamp remains the benchmark for detailed mechanistic studies. By understanding the nuances of each technique, employing robust experimental protocols, and being prepared to troubleshoot common issues, researchers can generate high-quality, reliable data to advance our understanding of calcium channel pharmacology and facilitate the development of novel therapeutics.

References

-

A comparison of the performance and application differences between manual and automated patch-clamp techniques - PubMed. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

- Xiao, Y., Li, G. R., & Tse, H. F. (2012). A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques. Current Chemical Genomics, 6, 87-94.

-

Calcium channel blocker. (2024, February 19). In Wikipedia. [Link]

-

Xiao, Y., Li, G. R., & Tse, H. F. (2012). A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques. Current Chemical Genomics, 6, 87–94. [Link]

-

Cleveland Clinic. (2022, August 29). Calcium Channel Blockers. [Link]

-

British Heart Foundation. (n.d.). Drug cabinet: Calcium channel blockers. Retrieved February 24, 2026, from [Link]

-

Cell Microsystems. (2024, April 8). Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions. [Link]

-

Medical News Today. (2023, November 8). Calcium channel blockers: Types, uses, and side effects. [Link]

-

Willumsen, N. J., et al. (2011). State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening. Frontiers in Pharmacology, 2, 77. [Link]

-

Kuryshev, Y. A., Brown, A. M., Duzic, E., & Kirsch, G. E. (2014). Evaluating state dependence and subtype selectivity of calcium channel modulators in automated electrophysiology assays. Assay and drug development technologies, 12(2), 97–107. [Link]

-

U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

- Raschack, M. (1980). Electrophysiological actions of calcium antagonists in the heart. Arzneimittel-Forschung, 30(8a), 1360-1363.

-

Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]

-

Kuryshev, Y. A., Brown, A. M., Duzic, E., & Kirsch, G. E. (2014). Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators in Automated Electrophysiology Assays. Assay and Drug Development Technologies, 12(2), 97-107. [Link]

-

G23 Instruments. (n.d.). Troubleshooting patch clamping. Retrieved February 24, 2026, from [Link]

-

Colman, M. A., et al. (2017). Mechanisms of spontaneous Ca release-mediated arrhythmia in a novel 3D human atrial myocyte model: I. Transverse-axial tubule variation. The Journal of Physiology, 595(11), 3465–3486. [Link]

-

Li, Z., et al. (2022). Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. PLOS ONE, 17(11), e0277822. [Link]

- Sperelakis, N. (1985). Electrophysiology of calcium antagonists. Journal of molecular and cellular cardiology, 17 Suppl 2, 67–85.

- Hess, P. (1990). Patch clamp methods for studying calcium channels. Hypertension, 15(4), 313-315.

-

Shcheglovitov, A., et al. (2012). A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers. Journal of Biomolecular Screening, 17(5), 639-651. [Link]

-

Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved February 24, 2026, from [Link]

-

Denyer, J. (2007, May 23). Ion channel electrophysiology in pharmaceutical research. Drug Discovery World. [Link]

-

Reaction Biology. (n.d.). Caᵥ1.2 Manual Patch Clamp InVEST44 Assay Service. Retrieved February 24, 2026, from [Link]

- Penner, R., & Neher, E. (1995). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. In G. R. Bock & K. Ackrill (Eds.), Calcium Redefined (pp. 2-14). John Wiley & Sons.

-

Sun, L. (2007). Methods for Patch Clamp Capacitance Recordings from the Calyx of Held in Acute Brainstem Slices. Journal of Visualized Experiments, (5), 232. [Link]

-

Wang, Y., et al. (2024). Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors. Nature Communications, 15(1), 2795. [Link]

-

Winson-Bushby, E. (2023, May 30). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. [Link]

-

Zholos, A. (n.d.). Automated Analysis of pClamp Data in Origin. OriginLab. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2014, September 21). Can anyone help with whole cell patch clamp stability?. [Link]

-

Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved February 24, 2026, from [Link]

-

Clerx, M., et al. (2024). An experimental investigation of rundown of the L-type calcium current in automated patch-clamp experiments. Wellcome Open Research, 9, 250. [Link]

Sources

- 1. A comparison of the performance and application differences between manual and automated patch-clamp techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 5. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating state dependence and subtype selectivity of calcium channel modulators in automated electrophysiology assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Calcium channel blockers: Types, uses, and side effects [medicalnewstoday.com]

- 9. Calcium Channels - Life Science Products | StressMarq Biosciences Inc. | StressMarq Biosciences Inc. [stressmarq.com]